molecular formula C18H16F3N5O2S B2630923 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 771490-39-2

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2630923
CAS No.: 771490-39-2
M. Wt: 423.41
InChI Key: RRXXKKQJNUQZNS-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound. This molecule comprises multiple functional groups, including a triazole ring, an amine group, a methoxy-substituted phenyl group, and an acetamide moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves several key steps:

  • Formation of the 1,2,4-triazole ring: : Reacting 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide under reflux conditions yields a dithiocarbazate intermediate. This intermediate then cyclizes to form the triazole ring upon reaction with hydrazine hydrate.

  • Thioether formation: : Reacting the triazole derivative with an appropriate thiol reagent.

  • Amination and acetamide introduction: : Using specific conditions to introduce the amine and acetamide functional groups.

Industrial Production Methods

In industrial settings, the synthesis of this compound would be scaled up using batch reactors. Conditions such as temperature, pressure, and reaction time would be optimized to ensure high yield and purity. Solvent selection and purification processes like recrystallization or chromatography are also crucial.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can be oxidized using agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce specific functional groups such as the nitro group, if present.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can introduce different substituents at various positions on the aromatic rings or triazole ring.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Typical conditions involve room temperature to slightly elevated temperatures, with reaction times varying from a few hours to overnight.

Major Products Formed

Major products depend on the specific reactions, but can include sulfoxides, sulfones, or various substituted triazole derivatives.

Scientific Research Applications

This compound has wide-ranging applications in fields such as:

  • Chemistry: : Used as an intermediate for synthesizing more complex molecules.

  • Medicine: : Investigated for potential therapeutic effects due to its unique structure, particularly in targeting specific enzymes or receptors.

  • Industry: : Used in the manufacture of certain polymers, coatings, or specialty chemicals.

Comparison with Similar Compounds

Comparing 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide with similar compounds:

  • 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: : The chloro-substituted version may have different reactivity or binding properties.

  • 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide: : The methyl group may influence the compound's electronic properties and interaction with targets.

The uniqueness of the original compound lies in its methoxy and trifluoromethyl groups, which can significantly affect its biological activity and physical properties compared to its analogues.

There you go! Want to dig deeper into any of these sections or tackle another topic?

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This compound's structure suggests potential pharmacological applications due to its unique functional groups and heterocyclic nature.

The chemical formula for this compound is C12H12F3N5O2SC_{12}H_{12}F_3N_5O_2S, with a molecular weight of 323.36 g/mol. It features a triazole ring, a sulfonyl group, and a trifluoromethyl group, which may contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₂F₃N₅O₂S
Molecular Weight323.36 g/mol
IUPAC NameThis compound
CAS NumberNot available

Biological Activity Overview

Compounds containing the 1,2,4-triazole scaffold are known for their broad spectrum of biological activities including:

  • Antifungal : Many triazole derivatives exhibit significant antifungal properties, often surpassing traditional antifungal agents in efficacy against various fungal strains.
  • Antibacterial : The antibacterial activity of triazole derivatives has been documented against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Some studies suggest that triazole compounds may inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory : Certain derivatives have demonstrated anti-inflammatory effects in various models.

Antifungal Activity

A study indicated that triazole derivatives can exhibit higher antifungal activity than established agents like ketoconazole. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) as low as 0.01μmol/mL0.01\,\mu mol/mL against common fungal pathogens such as Aspergillus niger and Candida albicans .

Antibacterial Activity

Research has shown that triazole compounds can be effective against drug-resistant strains of bacteria. For example, derivatives have been reported to possess MIC values significantly lower than those of traditional antibiotics like ampicillin . A specific derivative exhibited an MIC of 8μg/mL8\,\mu g/mL against Bacillus cereus .

Anticancer Potential

In vitro studies have highlighted the anticancer potential of triazole derivatives. One particular derivative was found to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 0.28μg/mL0.28\,\mu g/mL, indicating strong anticancer activity .

Anti-inflammatory Effects

Triazole compounds have also been evaluated for their anti-inflammatory properties. In animal models, certain derivatives showed significant reductions in inflammation markers and pain responses .

Case Studies

  • Antifungal Efficacy : A comparative study showed that a triazole derivative had an EC50 ranging from 0.00870.0087 to 0.0309 g L0.0309\text{ g L}, outperforming conventional antifungals like triadimefon .
  • Antibacterial Resistance : In another study focusing on methicillin-resistant Staphylococcus aureus (MRSA), a series of triazole derivatives demonstrated antibacterial activity up to 16 times more potent than standard treatments .
  • Cancer Cell Line Study : A recent screening identified a novel triazole compound that inhibited cell proliferation in various cancer cell lines, suggesting its potential use in cancer therapy .

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c1-28-12-8-6-11(7-9-12)16-24-25-17(26(16)22)29-10-15(27)23-14-5-3-2-4-13(14)18(19,20)21/h2-9H,10,22H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXXKKQJNUQZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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